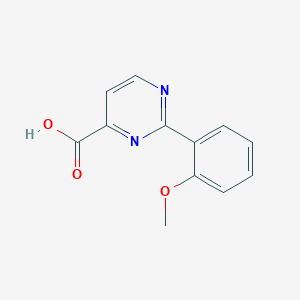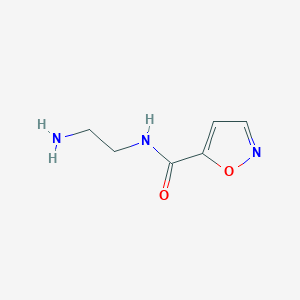
ethanol;oxovanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanol;oxovanadium is a coordination compound where ethanol molecules are coordinated to an oxovanadium center
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethanol;oxovanadium can be synthesized through the reaction of vanadium pentoxide (V₂O₅) with ethanol under controlled conditions. The reaction typically involves heating vanadium pentoxide in ethanol, leading to the formation of the oxovanadium complex. The reaction can be represented as follows:
V2O5+2C2H5OH→2VO(C2H5OH)2+H2O
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of temperature and reaction conditions to ensure high yield and purity of the product. The use of catalysts and optimized reaction parameters can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethanol;oxovanadium undergoes various chemical reactions, including:
Oxidation: The oxovanadium center can be oxidized to higher oxidation states, leading to the formation of different vanadium oxides.
Reduction: The compound can be reduced to lower oxidation states, which can alter its chemical properties and reactivity.
Substitution: Ethanol ligands can be substituted with other ligands, such as water or other alcohols, depending on the reaction conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxygen (O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are often used.
Substitution: Ligand substitution reactions can be carried out using various alcohols or water under controlled conditions.
Major Products:
Oxidation: Higher vanadium oxides, such as vanadium(V) oxide (V₂O₅).
Reduction: Lower oxidation state vanadium compounds, such as vanadium(III) oxide (V₂O₃).
Substitution: New coordination complexes with different ligands.
Scientific Research Applications
Ethanol;oxovanadium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation reactions and the epoxidation of alkenes.
Biology: The compound has been studied for its potential biological activity, including its role as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing into its potential therapeutic applications, such as its use in anticancer treatments and as an antimicrobial agent.
Industry: this compound is used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which ethanol;oxovanadium exerts its effects involves the interaction of the oxovanadium center with molecular targets. The oxovanadium center can undergo redox reactions, which can alter the oxidation state of vanadium and affect its reactivity. These redox reactions are crucial for the compound’s catalytic activity and its potential biological effects. The molecular targets and pathways involved include enzymes and cellular components that are sensitive to changes in redox state.
Comparison with Similar Compounds
Ethanol;oxovanadium can be compared with other oxovanadium complexes, such as:
Vanadyl acetylacetonate: Used as a catalyst in organic synthesis, particularly in the epoxidation of allylic alcohols.
Vanadyl sulfate: Commonly used in biological studies for its insulin-mimetic properties.
Vanadyl phosphate: Known for its catalytic activity in oxidation reactions.
Properties
Molecular Formula |
C6H18O4V |
|---|---|
Molecular Weight |
205.15 g/mol |
IUPAC Name |
ethanol;oxovanadium |
InChI |
InChI=1S/3C2H6O.O.V/c3*1-2-3;;/h3*3H,2H2,1H3;; |
InChI Key |
IDIDIJSLBFQEKY-UHFFFAOYSA-N |
Canonical SMILES |
CCO.CCO.CCO.O=[V] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![tetrasodium;3-[(2E)-2-[(4E)-4-[(E)-[(4Z)-4-[(E)-[8-[(2,4-diamino-5-nitrophenyl)diazenyl]-1-oxo-5-sulfonatonaphthalen-2-ylidene]hydrazinylidene]-6-sulfonatonaphthalen-1-ylidene]hydrazinylidene]naphthalen-1-ylidene]hydrazinyl]naphthalene-1,5-disulfonate](/img/structure/B12099681.png)



